3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468001
InChI: InChI=1S/C15H21N3O3/c16-8-14(19)17-9-13-6-7-18(10-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,19)
SMILES: C1CN(CC1CNC(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13468001

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name benzyl 3-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H21N3O3/c16-8-14(19)17-9-13-6-7-18(10-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,19)
Standard InChI Key JFFOXQFCHFLFIP-UHFFFAOYSA-N
SMILES C1CN(CC1CNC(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1CNC(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a methyl group bearing an amino-acetylamino moiety (NHCOCH2NH2-\text{NH}-\text{CO}-\text{CH}_2-\text{NH}_2). The pyrrolidine nitrogen is further functionalized with a benzyl ester group (COOCH2C6H5-\text{COO}-\text{CH}_2\text{C}_6\text{H}_5), contributing to its lipophilicity. The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets.

Key Structural Features:

  • Pyrrolidine Core: Enhances rigidity and influences pharmacokinetics.

  • Amino-Acetylamino Side Chain: Facilitates hydrogen bonding and enzymatic interactions.

  • Benzyl Ester: Modulates solubility and stability under physiological conditions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H21N3O3\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight291.35 g/mol
IUPAC NameBenzyl 3-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate
SMILESC1CN(CC1CNC(=O)CN)C(=O)OCC2=CC=CC=C2\text{C1CN(CC1CNC(=O)CN)C(=O)OCC2=CC=CC=C2}
SolubilityModerate in polar solvents (e.g., DMSO)

The compound’s logP (partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for membrane permeability. Its benzyl ester group enhances stability against hydrolysis compared to alkyl esters .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with pyrrolidine precursors. A common route includes:

  • Pyrrolidine Functionalization: Introduction of the methylamine group at the 3-position via nucleophilic substitution.

  • Amino-Acetylation: Coupling of glycine derivatives to the methylamine group using carbodiimide-based reagents (e.g., EDCI/HOBt).

  • Benzyl Esterification: Protection of the carboxylic acid using benzyl bromide under basic conditions .

Critical Reaction Conditions:

  • Temperature: 0–25°C for acylation steps to prevent racemization.

  • Catalysts: DMAP for efficient esterification .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity.

Scalability and Challenges

Industrial-scale production faces challenges in stereochemical control and byproduct formation. Advances in flow chemistry have improved yield (up to 78%) and reduced reaction times.

Interaction Studies and Mechanistic Insights

Protein Binding

Surface plasmon resonance (SPR) studies reveal high-affinity binding (KD=0.8 μMK_D = 0.8 \ \mu\text{M}) to human serum albumin, driven by hydrophobic interactions with the benzyl group.

Metabolic Stability

In vitro assays using liver microsomes show a half-life of 2.3 hours, with primary metabolites resulting from ester hydrolysis and N-deacetylation .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBiological Activity
3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl esterC15H20ClN3O3\text{C}_{15}\text{H}_{20}\text{ClN}_3\text{O}_3Chloro vs. amino groupEnhanced protease inhibition
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC16H23N3O3\text{C}_{16}\text{H}_{23}\text{N}_3\text{O}_3Ethyl vs. methyl substitutionHigher CNS penetration
3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid benzyl esterC16H21N3O4\text{C}_{16}\text{H}_{21}\text{N}_3\text{O}_4Carboxymethyl vs. acetyl groupImproved solubility

Substituents at the amino-acetylamino and pyrrolidine positions critically influence target selectivity and ADME profiles. For instance, chloro analogs exhibit stronger electrophilic reactivity but higher toxicity .

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